molecular formula C12H15NO2 B2750550 N-(3-propan-2-yloxyphenyl)prop-2-enamide CAS No. 2305529-09-1

N-(3-propan-2-yloxyphenyl)prop-2-enamide

Cat. No. B2750550
CAS RN: 2305529-09-1
M. Wt: 205.257
InChI Key: VRQJZAJRFIBQLW-UHFFFAOYSA-N
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Description

“N-(3-propan-2-yloxyphenyl)prop-2-enamide” is likely an organic compound containing a prop-2-enamide group attached to a phenyl ring through a nitrogen atom (amide linkage), and a propoxy group attached to the phenyl ring . The presence of the amide group suggests that it might exhibit properties common to amides, such as the ability to participate in hydrogen bonding .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might be synthesized through methods similar to those used for other amides. For instance, one possible method could be the reaction of the appropriate carboxylic acid with an amine in the presence of a dehydrating agent .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of amides and ethers (from the propoxy group). The amide group would consist of a carbonyl group (C=O) and a nitrogen atom, while the propoxy group would contain an oxygen atom connected to a three-carbon chain .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with organolithium compounds . The ether group might be relatively inert unless in the presence of strong acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, amides have high boiling points due to their ability to form hydrogen bonds. The ether group might make the compound more soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it might interact with biological targets through hydrogen bonding, given the presence of the amide group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling all chemicals to avoid exposure and potential harm .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be studied for various uses, such as in the development of new drugs or materials .

properties

IUPAC Name

N-(3-propan-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-12(14)13-10-6-5-7-11(8-10)15-9(2)3/h4-9H,1H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQJZAJRFIBQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-propan-2-yloxyphenyl)prop-2-enamide

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